molecular formula C30H30N2O4 B11327232 N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11327232
M. Wt: 482.6 g/mol
InChI Key: ZCHQNVOZDYNJKB-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of indole, benzofuran, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves the coupling of an indole derivative with a benzofuran carboxylic acid derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like lutidine to neutralize any acidic by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzofuran group may also contribute to the compound’s overall biological activity by interacting with different cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of indole, benzofuran, and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H30N2O4

Molecular Weight

482.6 g/mol

IUPAC Name

N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C30H30N2O4/c1-5-35-26-13-11-20(15-28(26)34-4)23(24-17-31-25-9-7-6-8-22(24)25)16-32-30(33)29-19(3)21-12-10-18(2)14-27(21)36-29/h6-15,17,23,31H,5,16H2,1-4H3,(H,32,33)

InChI Key

ZCHQNVOZDYNJKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CNC(=O)C2=C(C3=C(O2)C=C(C=C3)C)C)C4=CNC5=CC=CC=C54)OC

Origin of Product

United States

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